2-Methyl-N-propylaniline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
83627-55-8 |
|---|---|
Molecular Formula |
C10H15N |
Molecular Weight |
149.23 g/mol |
IUPAC Name |
2-methyl-N-propylaniline |
InChI |
InChI=1S/C10H15N/c1-3-8-11-10-7-5-4-6-9(10)2/h4-7,11H,3,8H2,1-2H3 |
InChI Key |
YDBNUPQHXUKNCV-UHFFFAOYSA-N |
SMILES |
CCCNC1=CC=CC=C1C |
Canonical SMILES |
CCCNC1=CC=CC=C1C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Methyl N Propylaniline and Analogues
Reductive Amination Strategies
Reductive amination is a powerful and widely used method for the synthesis of amines. This process involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. For the synthesis of 2-Methyl-N-propylaniline, this can be approached by either reacting o-toluidine with propionaldehyde or by starting from a nitro precursor.
Catalytic Reductive Amination with Aldehydes (e.g., Propionaldehyde)
The direct reductive amination of o-toluidine with propionaldehyde is a common and efficient route to this compound. This one-pot reaction typically involves the formation of the N-propylidene-2-methylaniline imine intermediate, which is subsequently reduced without isolation. Various catalytic systems and reducing agents can be employed to facilitate this transformation.
Commonly used reducing agents include sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃), often in the presence of an acid catalyst to promote imine formation. Catalytic hydrogenation is another effective method, utilizing catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney Nickel in the presence of hydrogen gas. The choice of catalyst and reaction conditions, including solvent, temperature, and pressure, can significantly influence the reaction's efficiency and yield. For instance, reductive alkylation of substituted anilines has been successfully carried out using a noble metal catalyst and a promoter acid under hydrogen pressure, achieving high yields.
| Reactants | Catalyst/Reducing Agent | Solvent | Temperature (°C) | Yield (%) |
| o-Toluidine, Propionaldehyde | Pt/C, H₂ | Ethanol | 70-80 | High |
| o-Toluidine, Propionaldehyde | Pd/C, H₂ | Methanol | Room Temp. | Good |
| o-Toluidine, Propionaldehyde | Raney Ni, H₂ | Isopropanol | 100-120 | Moderate-Good |
| o-Toluidine, Propionaldehyde | NaBH₄ | Methanol | 0 - Room Temp. | Good |
| o-Toluidine, Propionaldehyde | NaBH(OAc)₃ | Dichloromethane | Room Temp. | High |
Reduction of Nitro Precursors to Anilines
An alternative strategy for synthesizing this compound and its analogues involves a one-pot reaction starting from a nitroaromatic compound, such as 2-nitrotoluene. This process combines the reduction of the nitro group to an amine with the subsequent reductive amination with an aldehyde. This tandem approach is highly efficient as it avoids the isolation of the intermediate aniline (B41778).
This transformation is typically carried out using a heterogeneous catalyst, such as palladium nanoparticles supported on graphite oxide (Pd@GO), in the presence of a hydrogen source. Other catalytic systems, including iridium complexes, have also been shown to be effective for the one-pot reductive amination of nitro compounds with carbonyls. The reaction proceeds by the initial reduction of the nitro group to form the corresponding aniline in situ. This aniline then reacts with the aldehyde present in the mixture to form an imine, which is subsequently reduced by the same catalytic system to yield the final N-alkylated aniline. This methodology offers a broad substrate scope and good to excellent yields of the desired products under relatively mild conditions.
| Nitro Precursor | Aldehyde | Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Yield (%) |
| 2-Nitrotoluene | Propionaldehyde | Pd@GO | H₂ | Ethanol | 60 | Good |
| 2-Nitrotoluene | Propionaldehyde | Iridium Complex | Formic Acid | Water | 80 | High |
| 2-Nitrotoluene | Propionaldehyde | Au/TiO₂ | Formic Acid | Water | 80 | Good |
Lithium Aluminum Hydride Reduction Pathways
Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing a variety of functional groups, including amides and aziridines, to amines. This provides alternative synthetic routes to this compound and its analogues.
One such pathway involves the reduction of N-(2-methylphenyl)propanamide. This amide can be prepared by the acylation of o-toluidine with propanoyl chloride. Subsequent reduction of the amide with LiAlH₄ in an ethereal solvent like diethyl ether or tetrahydrofuran (THF) yields this compound.
Another approach utilizes the ring-opening reduction of a suitably substituted aziridine. For example, 2-methyl-N-phenylaziridine can be synthesized and then subjected to reduction with LiAlH₄. The hydride attacks the less sterically hindered carbon of the aziridine ring, leading to the formation of the desired N-propylaniline derivative. These LiAlH₄-based methods are highly effective but require careful handling due to the reagent's reactivity.
N-Alkylation Approaches
Direct N-alkylation of o-toluidine provides another set of methodologies for the synthesis of this compound. These methods involve the formation of a new carbon-nitrogen bond by reacting the amine with an alkylating agent.
Nucleophilic Substitution with Alkyl Halides
The reaction of o-toluidine with a propyl halide, such as 1-bromopropane or 1-iodopropane, is a classical method for N-alkylation. This reaction proceeds via a nucleophilic substitution (S_N2) mechanism, where the nitrogen atom of the amine acts as the nucleophile and displaces the halide from the propyl group.
This reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct that is formed. Common bases include potassium carbonate (K₂CO₃) or triethylamine (Et₃N). The choice of solvent can vary, with polar aprotic solvents like acetonitrile or dimethylformamide (DMF) often being used to facilitate the reaction. A significant drawback of this method is the potential for overalkylation, leading to the formation of the tertiary amine, N,N-dipropyl-2-methylaniline, and even the quaternary ammonium salt. Careful control of stoichiometry and reaction conditions is necessary to maximize the yield of the desired secondary amine.
Dehydrative N-Alkylation with Alcohols (e.g., 1-Propanol)
A greener and more atom-economical approach to N-alkylation is the direct use of alcohols as alkylating agents in a process known as borrowing hydrogen or hydrogen autotransfer. In this method, o-toluidine is reacted with 1-propanol in the presence of a transition metal catalyst.
The catalytic cycle typically begins with the catalyst, often a complex of ruthenium, iridium, or another noble metal, dehydrogenating the alcohol to form the corresponding aldehyde (propionaldehyde) in situ. The catalyst temporarily holds the hydrogen atoms. The aldehyde then undergoes reductive amination with the aniline as described previously, forming an imine which is then reduced by the hydrogen held by the catalyst to give the final N-alkylaniline. The catalyst is regenerated in the process, and water is the only byproduct. This method avoids the use of stoichiometric organometallic reagents or alkyl halides and is considered an environmentally benign synthetic route.
| Amine | Alcohol | Catalyst | Solvent | Temperature (°C) |
| o-Toluidine | 1-Propanol | Ru-based complex | Toluene | 110-130 |
| o-Toluidine | 1-Propanol | Ir-based complex | Xylene | 120-150 |
| Aniline Analogues | Various Alcohols | Fe-based complex | None (neat) | 100-140 |
Iron-Promoted Aromatic C-H Amination
A notable advancement in the synthesis of N-alkylanilines involves the direct C-H amination of arenes using iron catalysis. organic-chemistry.orgnih.govdocumentsdelivered.com This method offers a more atom-economical and environmentally benign alternative to traditional multi-step approaches. organic-chemistry.org Researchers have developed a process for the synthesis of N-methylanilines from arenes utilizing an iron(II) salt as a catalyst. organic-chemistry.orgnih.gov This transformation is facilitated by a highly electrophilic aminating reagent and can be conducted under mild conditions (e.g., 40 °C) in a solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). organic-chemistry.org The reaction demonstrates broad functional group tolerance and can be performed in the presence of air. organic-chemistry.org This methodology is effective for electron-neutral and electron-rich arenes. organic-chemistry.org An intramolecular version of this reaction has also been developed to synthesize tetrahydroquinolines. nih.govdocumentsdelivered.com
The reaction is believed to proceed through the formation of a highly reactive iron-nitrenoid intermediate. This intermediate then undergoes C-H insertion into the aromatic ring of the substrate. The simplicity of the iron catalyst has enabled detailed mechanistic investigations, which have unveiled the intricate steps of the C-H amination process. acs.org
| Substrate | Aminating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Toluene | NsO-NH2-CH3 | FeSO4·7H2O | HFIP | 40 | 75 (mixture of ortho and para) | organic-chemistry.org |
| Benzene (B151609) | NsO-NH2-CH3 | FeSO4·7H2O | HFIP | 40 | 82 | organic-chemistry.org |
Copper-Catalyzed N-Alkylation utilizing Alkyl Boronic Acids
Copper-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of C-N bonds. The N-alkylation of anilines with alkyl boronic acids or their derivatives represents a significant extension of the Chan-Lam coupling reaction. researchgate.netacs.org This method allows for the coupling of various anilines with a range of alkylboronic esters in the presence of a copper catalyst and an oxidant. researchgate.net
A plausible mechanism for this reaction involves the initial coordination of the aniline to the copper(II) catalyst. sdsu.edu Transmetalation with the alkylboronic acid or its derivative then forms an alkylcopper(II) aniline intermediate. sdsu.edu Subsequent oxidation to a copper(III) species followed by reductive elimination furnishes the N-alkylaniline product and regenerates the active copper catalyst. sdsu.edu A radical-based mechanism has also been proposed to circumvent the often sluggish boron-to-copper transmetalation. acs.org
| Aniline Substrate | Alkylating Agent | Catalyst | Oxidant | Solvent | Yield (%) | Reference |
| Aniline | Octyltrifluoroborate | Cu(OAc)2 | Air | t-Butanol | 69 | sdsu.edu |
| p-Chloroaniline | Octyltrifluoroborate | Cu(OAc)2 | Air | t-Butanol | 52 | sdsu.edu |
Palladium-Mediated Oxidative Amination
Palladium catalysis has been extensively utilized for the formation of C-N bonds, and oxidative amination reactions provide a direct route to N-alkylanilines and their analogues. One such approach is the palladium-catalyzed aerobic oxidative hydroamination of vinylarenes with anilines, which leads to the formation of N-arylketimines. acs.orgbwise.kr This reaction proceeds under aerobic conditions and represents a Wacker-type amination pathway. acs.orgbwise.kr The use of molecular oxygen as the terminal oxidant makes this a green and sustainable process. nih.gov
Another variation is the palladium-catalyzed oxidative amination of olefins with secondary anilines to produce tertiary (E)-enamines. The use of ortho-substituted primary anilines, such as o-toluidine, has been shown to be effective in the palladium-catalyzed oxidative amination of olefins, yielding N-alkenyl-substituted anilines. mdpi.com The mechanism of these reactions generally involves the coordination of the olefin to a Pd(II) center, followed by nucleophilic attack of the amine (aminopalladation). berkeley.edunih.gov Subsequent β-hydride elimination regenerates the palladium catalyst and releases the enamine or imine product. uwindsor.caresearchgate.net
| Aniline Substrate | Olefin | Catalyst | Conditions | Product | Yield (%) | Reference |
| o-Toluidine | n-Butyl acrylate | Pd(OAc)2 | PivOH, NMP, 60°C, Air | N-(1-(butoxycarbonyl)prop-1-en-2-yl)-2-methylaniline | 90 | mdpi.com |
| Aniline | Styrene | Pd(OAc)2 | Pyridine, 3Å MS, 90-100°C, Air | N-(1-phenylethylidene)aniline | 78 | acs.orgbwise.kr |
Ruthenium-Catalyzed N-Alkylation via Borrowing Hydrogen Strategy
The ruthenium-catalyzed N-alkylation of anilines with alcohols through the "borrowing hydrogen" or "hydrogen autotransfer" methodology is a highly atom-economical and environmentally friendly process. nih.govorganic-chemistry.orgrsc.orgorganic-chemistry.org This strategy utilizes alcohols as alkylating agents, with water being the only byproduct. organic-chemistry.orgorganic-chemistry.org The catalyst system typically consists of a ruthenium complex, such as [Ru(p-cymene)Cl2]2, in combination with a bidentate phosphine ligand like dppf or DPEphos. organic-chemistry.orgnih.gov This method is applicable to a wide range of primary and secondary amines and alcohols. organic-chemistry.orgnih.gov
The catalytic cycle begins with the ruthenium-catalyzed dehydrogenation of the alcohol to form an aldehyde or ketone intermediate. organic-chemistry.org This intermediate then undergoes condensation with the aniline to form an imine or enamine. organic-chemistry.org In the final step, the ruthenium hydride species, formed during the initial dehydrogenation, hydrogenates the imine/enamine to yield the N-alkylaniline product and regenerate the active ruthenium catalyst. organic-chemistry.org
| Aniline Substrate | Alcohol | Catalyst System | Base | Temperature (°C) | Yield (%) | Reference |
| Aniline | Benzyl alcohol | [Ru(p-cymene)Cl2]2 / dppf | K2CO3 | 110 | 95 | organic-chemistry.org |
| Aniline | 1-Butanol | [Ru(p-cymene)Cl2]2 / DPEphos | K2CO3 | 110 | 85 | organic-chemistry.org |
Cobalt-Catalyzed N-Alkylation using Metal-Organic Frameworks
In the pursuit of sustainable catalysis, cobalt-based catalysts have gained attention as earth-abundant alternatives to precious metals. rsc.org Metal-Organic Frameworks (MOFs) have proven to be excellent platforms for supporting catalytically active metal centers. rsc.orgnih.gov Cobalt nanoparticles supported on N-doped carbon, derived from the pyrolysis of a MOF (ZIF-67), have been shown to be highly effective for the selective N-alkylation of anilines with alcohols via the borrowing hydrogen mechanism. nih.govrsc.org These heterogeneous catalysts offer the advantages of high stability, recyclability, and a broad substrate scope. nih.govrsc.org A bipyridyl-functionalized MOF supporting a cobalt catalyst has also been reported for the N-alkylation of anilines with benzyl alcohol. rsc.orgresearchgate.net
The reaction mechanism is analogous to the borrowing hydrogen strategy described for ruthenium catalysts. The cobalt catalyst facilitates the dehydrogenation of the alcohol to an aldehyde, which then condenses with the aniline to form an imine. Subsequent hydrogenation of the imine by the cobalt hydride species yields the N-alkylaniline. researchgate.net The Co-N coordination within the MOF-derived structure is believed to modulate the electron density on the cobalt centers, thereby optimizing the binding of substrates and intermediates and enhancing the catalytic activity. nih.govrsc.org
| Aniline Substrate | Alcohol | Catalyst | Base | Temperature (°C) | Yield (%) | Reference |
| Aniline | Benzyl alcohol | CoNx@NC (from ZIF-67) | t-BuOK | 140 | 99 | nih.govrsc.org |
| 4-Methoxyaniline | Benzyl alcohol | CoNx@NC (from ZIF-67) | t-BuOK | 140 | 98 | nih.govrsc.org |
Catalysis in Ionic Liquids for Selective N-Alkylation
Ionic liquids (ILs) have emerged as green and versatile solvents for a variety of organic transformations, including the N-alkylation of anilines. rsc.orgresearchgate.net The use of ILs can enhance reaction rates and, importantly, improve the selectivity for mono-N-alkylation over di-alkylation, which is often a challenge in conventional organic solvents. rsc.orgresearchgate.net The N-alkylation of anilines with alkyl halides can be efficiently carried out in various ionic liquids, such as those based on imidazolium or pyridinium cations. organic-chemistry.org
The enhanced selectivity observed in ionic liquids is attributed to the unique solvation properties of these media. nih.gov It is proposed that the ionic liquid can form hydrogen bonds with the primary and secondary amines, modulating their nucleophilicity and sterically hindering the second alkylation step. nih.gov The choice of the anion of the ionic liquid can also influence the selectivity, with poorer H-bond accepting anions generally leading to higher selectivity for mono-alkylation.
| Aniline Substrate | Alkylating Agent | Ionic Liquid | Base | Temperature (°C) | Yield (Mono/Di) | Reference |
| Aniline | Ethyl iodide | [bmim][PF6] | - | 25 | 77 / 23 | rsc.orgresearchgate.net |
| Aniline | n-Propyl iodide | [bmim][BF4] | - | 25 | 65 / 35 | rsc.orgresearchgate.net |
Reaction Mechanism Elucidation in Synthesis
The elucidation of reaction mechanisms is paramount for the optimization of existing synthetic methods and the development of new ones. For the methodologies discussed, the proposed mechanisms share some common fundamental steps while also exhibiting unique features.
Iron-Promoted Aromatic C-H Amination: The mechanism is thought to involve an iron-nitrenoid species that directly inserts into a C-H bond of the arene. acs.org
Copper-Catalyzed N-Alkylation with Alkyl Boronic Acids: The key steps are believed to be transmetalation of the alkyl group from boron to copper, followed by reductive elimination from a copper(III) intermediate to form the C-N bond. sdsu.edu Radical pathways have also been proposed. acs.org
Palladium-Mediated Oxidative Amination: This reaction typically proceeds via aminopalladation of the olefin, where the aniline attacks the palladium-coordinated double bond. berkeley.edunih.gov Subsequent β-hydride elimination releases the product and regenerates the active Pd(II) catalyst. uwindsor.caresearchgate.net
Ruthenium- and Cobalt-Catalyzed N-Alkylation via Borrowing Hydrogen: This elegant mechanism involves a tandem sequence of catalyst-mediated alcohol dehydrogenation, imine formation, and subsequent imine hydrogenation. organic-chemistry.orgresearchgate.net The metal catalyst acts as a temporary acceptor and donor of hydrogen.
Catalysis in Ionic Liquids: The role of the ionic liquid is primarily as a solvent that can influence the relative nucleophilicity and steric accessibility of the primary and secondary amines through hydrogen bonding and other non-covalent interactions, thereby controlling the selectivity of the alkylation reaction. nih.gov
A deeper understanding of these mechanisms, often aided by computational studies, continues to drive innovation in the synthesis of this compound and its analogues.
Mechanistic Insights into Reductive Alkylation Processes
Reductive alkylation, also known as reductive amination, is a cornerstone of amine synthesis, providing a direct route to introduce alkyl groups onto a nitrogen atom. wikipedia.org This process typically involves the reaction of an amine with a carbonyl compound, such as an aldehyde or ketone, to form an imine intermediate, which is then reduced to the corresponding alkylated amine. niscpr.res.in
The synthesis of this compound via reductive alkylation of o-toluidine with propanal proceeds through a well-established mechanistic pathway. The initial step involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of o-toluidine onto the carbonyl carbon of propanal. This is followed by a proton exchange and the subsequent elimination of a water molecule to generate an imine intermediate. niscpr.res.in This imine is then reduced in the presence of a catalyst and a reducing agent, such as hydrogen, to yield the final product, this compound.
Several catalysts have been proven effective for this transformation, with copper chromite being a notable example. niscpr.res.in The efficiency of the reaction is influenced by various parameters, including temperature, pressure, reaction time, and catalyst composition. Optimization of these conditions can lead to high yields and selectivity for the desired N-alkylated product. For instance, studies on the reductive alkylation of aniline with acetone over a copper chromite catalyst have demonstrated that pre-activating the catalyst by heating in air followed by reduction with hydrogen can significantly improve the yield of N-isopropylaniline to as high as 93% with nearly 100% selectivity. niscpr.res.in
The general mechanism can be summarized in the following steps:
Nucleophilic Attack: The nitrogen atom of the primary or secondary amine attacks the electrophilic carbonyl carbon of the aldehyde or ketone.
Formation of a Hemiaminal: This initial attack forms an unstable hemiaminal intermediate.
Dehydration: The hemiaminal undergoes dehydration to form an imine or an enamine.
Reduction: The imine or enamine is then reduced to the final amine product.
Detailed Mechanisms of Catalytic N-Alkylation Reactions
Catalytic N-alkylation reactions offer an atom-economical and environmentally benign alternative to traditional methods that often rely on stoichiometric and sometimes toxic reagents. A prominent and elegant approach in this category is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. rsc.orgresearchgate.net This one-pot process utilizes alcohols as alkylating agents, generating only water as a byproduct. rsc.org
The mechanism of borrowing hydrogen for the N-alkylation of an amine with an alcohol, catalyzed by a transition metal complex, can be broken down into three key steps: researchgate.net
Oxidation: The catalyst, often a transition metal complex, abstracts hydrogen from the alcohol substrate, oxidizing it in situ to the corresponding aldehyde or ketone.
Condensation: The newly formed carbonyl compound then reacts with the amine to form an imine intermediate through a condensation reaction, with the elimination of a water molecule.
Reduction: The catalyst, which had temporarily stored the hydrogen, then transfers it back to the imine, reducing it to the final N-alkylated amine and regenerating the active catalyst for the next cycle. rsc.orgresearchgate.net
A variety of transition metal catalysts, including those based on iridium, ruthenium, iron, and nickel, have been developed for this transformation. nih.govresearchgate.net For instance, (cyclopentadienone)iron carbonyl complexes have been shown to be effective for the N-alkylation of anilines with primary aliphatic alcohols. The proposed mechanism begins with the decoordination of a CO ligand, which can be induced thermally or photochemically, to generate the active iron complex. This complex then abstracts hydrogen from the alcohol to form a transient aldehyde. rsc.org Subsequent condensation with the amine forms an imine, which is then hydrogenated by the iron-hydride complex to afford the N-alkylated product. rsc.org
Kinetic and spectroscopic studies have provided evidence to support this mechanistic pathway. For example, in situ NMR studies have detected the simultaneous presence of the starting alcohol, the aldehyde and imine intermediates, and the final amine product, confirming the key steps of the borrowing hydrogen mechanism. rsc.orgnih.gov
The following table summarizes the key steps and intermediates in the borrowing hydrogen mechanism for the N-alkylation of an amine with an alcohol:
| Step | Process | Reactants | Intermediates | Products |
| 1 | Oxidation | Alcohol, Metal Catalyst | Aldehyde/Ketone, Metal-Hydride | |
| 2 | Condensation | Amine, Aldehyde/Ketone | Imine | Water |
| 3 | Reduction | Imine, Metal-Hydride | N-alkylated Amine, Metal Catalyst |
Rearrangement Pathways in Reduction Reactions (e.g., Aziridine Intermediates)
Aziridines, three-membered nitrogen-containing heterocycles, are valuable synthetic intermediates due to their inherent ring strain, which makes them susceptible to ring-opening reactions with various nucleophiles. mdpi.comwikipedia.org The regioselective ring-opening of aziridines provides a powerful method for the synthesis of β-functionalized alkylamines. mdpi.com
In the context of synthesizing aniline derivatives, rearrangement pathways involving aziridine intermediates can offer unique synthetic routes. These pathways often involve the initial formation of an aziridine ring, followed by a subsequent ring-opening and rearrangement.
One such pathway is the Baldwin rearrangement, which involves the thermally induced ring contraction of 4-isoxazolines to form 2-acylaziridines. researchgate.net This process allows for the stereocontrolled synthesis of highly functionalized aziridines from readily available five-membered N-O heterocycles. researchgate.net The resulting acylaziridines can then undergo further transformations, including ring-opening reactions, to yield a variety of amine derivatives. The development of continuous flow processes for the Baldwin rearrangement has been shown to improve yields, reaction times, and diastereoselectivities compared to traditional batch methods. acs.org
Another important aspect is the reactivity of aziridines with organometallic reagents. The ring-opening of aziridines with nucleophiles such as organocuprates and organolithium reagents is a well-established method for forming new carbon-carbon bonds. wikipedia.orgacs.org The regioselectivity of these reactions is often influenced by the nature of the substituents on the aziridine ring and the organometallic reagent used.
Furthermore, aziridines can serve as precursors to azomethine ylides through thermal or photochemical ring-opening reactions. These 1,3-dipoles can then be trapped with various dipolarophiles in 1,3-dipolar cycloaddition reactions, leading to the formation of more complex nitrogen-containing heterocycles. wikipedia.org
The table below provides examples of rearrangement and ring-opening reactions involving aziridine intermediates:
| Reaction Type | Starting Material | Key Intermediate | Product Type |
| Baldwin Rearrangement | 4-Isoxazoline | 2-Acylaziridine | Functionalized Aziridine |
| Nucleophilic Ring-Opening | Aziridine | Aziridinium ion | β-Functionalized Amine |
| 1,3-Dipolar Cycloaddition | N-Substituted Azirine | Azomethine ylide | N-Heterocycle |
Role of Lewis Acid Catalysis in Amination Reactions
Lewis acid catalysis plays a crucial role in a variety of organic transformations, including amination reactions, by activating substrates and enhancing their reactivity. wikipedia.org In the context of synthesizing aniline derivatives, Lewis acids can facilitate C-N bond formation through several mechanistic pathways.
One of the primary roles of a Lewis acid in amination reactions is to activate a C-C multiple bond, such as in an alkene or alkyne, towards nucleophilic attack by an amine. acs.org The Lewis acidic metal center coordinates to the π-system of the unsaturated bond, withdrawing electron density and making it more electrophilic. acs.org This activation facilitates the subsequent attack by the nitrogen nucleophile.
In hydroamination reactions, where an N-H bond is added across a C-C multiple bond, Lewis acids are often employed as catalysts. researchgate.net For instance, the hydroamination of olefins with anilines can be catalyzed by a combination of a transition metal, such as nickel(II), and a Lewis acid. rsc.org The Lewis acid is believed to promote the reaction by activating the olefin. The mechanism can proceed via a carbocation intermediate for substrates like styrenes, or through a nucleophilic addition mechanism for electron-deficient olefins. rsc.org
Lewis acids can also be instrumental in reductive amination processes. thieme-connect.com In these reactions, the Lewis acid can activate the carbonyl group of an aldehyde or ketone, making it more susceptible to nucleophilic attack by the amine. thieme-connect.com This is a key step in the formation of the imine intermediate, which is subsequently reduced. For example, TiCl4 has been shown to be an effective catalyst for the reductive amination of aromatic carbonyl compounds with (dialkylamino)dimethylsilanes. thieme-connect.com
Furthermore, in Friedel-Crafts type alkylations of anilines, Lewis acids like AlCl3 are traditionally used. However, the strong coordination of the Lewis acid to the nitrogen lone pair of aniline can deactivate the aromatic ring towards electrophilic substitution. doubtnut.comyoutube.com This highlights the importance of choosing an appropriate Lewis acid and reaction conditions to achieve the desired transformation. In some cases, a synergistic effect between Brønsted and Lewis acidic sites on a solid catalyst can enhance the catalytic activity for aniline alkylation. researchgate.net
The following table summarizes the roles of Lewis acids in different types of amination reactions:
| Reaction Type | Role of Lewis Acid | Example Catalyst |
| Hydroamination | Activation of C-C multiple bond | Ni(II)/Lewis Acid, Zn(OTf)2 |
| Reductive Amination | Activation of carbonyl group | TiCl4, ZnI2 |
| Friedel-Crafts Alkylation | Generation of electrophile (and potential deactivation of aniline) | AlCl3 |
Environmental Transformation and Degradation Pathways of N Propylanilines
Photodegradation Mechanisms
Photodegradation, or the breakdown of chemical compounds by light, is a major abiotic degradation pathway for many organic pollutants in the environment. For N-propylanilines, this process can occur through direct absorption of solar radiation or via indirect mechanisms involving other light-absorbing substances present in the environment.
Direct photolysis occurs when a chemical, such as 2-Methyl-N-propylaniline, absorbs light energy, leading to its excitation to a higher energy state. This excited state can be unstable and may lead to the cleavage of chemical bonds, resulting in the degradation of the parent molecule. The direct photolysis of aniline (B41778) and its derivatives is known to proceed via the formation of excited singlet and triplet states upon absorption of UV radiation. For N-alkylanilines, key reactions can include the homolytic or heterolytic cleavage of the N-alkyl bond or the C-N bond, leading to the formation of radical or ionic intermediates. The specific pathway and efficiency of direct photolysis are dependent on factors such as the wavelength of light, pH of the medium, and the presence of oxygen. While direct photolysis is a potential degradation route, its environmental relevance for N-propylanilines depends on the overlap between the compound's absorption spectrum and the solar spectrum at the Earth's surface.
In natural waters, indirect or sensitized photolysis is often a more significant degradation pathway than direct photolysis for many organic compounds. This process is mediated by photosensitizers, which are substances that absorb light and then transfer the energy to other molecules, such as this compound, or generate reactive oxygen species (ROS) that can subsequently react with the compound.
Common natural photosensitizers include dissolved organic matter (DOM), which contains chromophoric structures, and flavins (like riboflavin), which are present in various microorganisms. Upon absorbing sunlight, these sensitizers can generate excited triplet states (³DOM*), singlet oxygen (¹O₂), and hydroxyl radicals (•OH). These reactive species can then initiate the degradation of N-propylanilines through various mechanisms, including electron transfer and hydrogen abstraction. For instance, the excited triplet states of DOM can oxidize aniline derivatives, leading to the formation of anilino radical cations, which are key intermediates in their subsequent transformation. The efficiency of sensitized photolysis is dependent on the concentration and character of the photosensitizers, the water chemistry, and the reactivity of the specific N-propylaniline with the generated reactive species. The interaction with DOM has been shown to potentially have an inhibitory effect on the photosensitized transformation of anilines by quenching the aniline radical cation, thus reforming the parent compound epfl.chresearchgate.net.
Compound-Specific Isotope Analysis (CSIA) is a powerful tool for elucidating the degradation pathways of organic pollutants. During photochemical reactions, molecules containing lighter isotopes (e.g., ¹²C, ¹⁴N) typically react slightly faster than those with heavier isotopes (e.g., ¹³C, ¹⁵N). This results in a change in the isotopic composition of the remaining parent compound, a phenomenon known as isotope fractionation.
Studies on substituted anilines have demonstrated that both direct and indirect photolysis lead to characteristic carbon and nitrogen isotope fractionation patterns nih.govnih.govacs.org. The magnitude of this fractionation, expressed as an enrichment factor (ε), provides insights into the reaction mechanism. For example, in the direct photolysis of 4-chloroaniline, variations in carbon and nitrogen isotope fractionation were observed to be dependent on the excited state (singlet vs. triplet) involved in the reaction nih.govacs.org. In indirect photolysis mediated by photosensitizers, the transformation of para-substituted anilines showed negligible carbon isotope fractionation but significant normal and inverse nitrogen isotope fractionation, which correlated with the electron-donating properties of the substituent nih.gov. These distinct isotopic signatures can be used to differentiate between various abiotic degradation pathways in the environment.
Isotope Fractionation in Photolysis of Substituted Anilines
| Process | Compound Type | Carbon Isotope Fractionation (εC) | Nitrogen Isotope Fractionation (εN) | Key Findings |
|---|---|---|---|---|
| Direct Photolysis | 4-Chloroaniline | -1.2‰ to -2.7‰ | -0.6‰ to -9.1‰ | Fractionation varies with the involvement of excited singlet and triplet states. nih.govacs.org |
| Indirect Photolysis | para-Substituted Anilines | Negligible | Inverse and Normal | N isotope fractionation correlates with substituent's electron-donating properties. nih.gov |
The photodegradation of N-propylanilines results in the formation of various photoproducts and degradation intermediates. The identity of these products depends on the specific degradation pathway. A primary transformation pathway for N-alkylanilines is N-dealkylation, which involves the cleavage of the N-alkyl bond. In the case of this compound, this would lead to the formation of 2-methylaniline and propanal or other propyl-containing species.
Further reactions can lead to the formation of hydroxylated derivatives, polymeric products, and ultimately, mineralization to carbon dioxide, water, and inorganic nitrogen. The initial intermediates, such as radical cations formed during sensitized photolysis, are highly reactive and can undergo further reactions like dimerization or coupling with other organic molecules. The identification of these transient and stable photoproducts is crucial for a complete understanding of the environmental fate and potential ecotoxicity of the parent compound.
Biodegradation Pathways and Microbial Metabolism
Biodegradation is a key process in the removal of organic pollutants from the environment, mediated by the metabolic activities of microorganisms. Bacteria and fungi can utilize a wide range of organic compounds, including aromatic amines, as sources of carbon, nitrogen, and energy.
Oxidative deamination is a significant biochemical reaction in the microbial metabolism of amines, involving the removal of an amino group. While extensively studied for amino acids, this process is also relevant for the biodegradation of aromatic amines. In this pathway, an amine is converted to a ketone or an aldehyde with the liberation of ammonia. This initial transformation often serves to prepare the molecule for subsequent degradation steps, such as ring cleavage.
For N-alkylanilines, microbial degradation can be initiated by enzymes such as monooxygenases or dioxygenases. These enzymes can hydroxylate the aromatic ring to form catechols, which are key intermediates in the aerobic degradation of many aromatic compounds nih.govresearchgate.netnih.gov. Following ring hydroxylation, the catechols can undergo ring cleavage, leading to the formation of aliphatic intermediates that can then enter central metabolic pathways. Alternatively, initial attack can occur at the N-alkyl group, leading to N-dealkylation, a common step in the metabolism of xenobiotics. The resulting primary amine (2-methylaniline) could then be a substrate for further enzymatic degradation, potentially involving oxidative deamination or dioxygenation of the aromatic ring. The specific microbial pathways for this compound are likely to be similar to those observed for other substituted anilines and N-alkylanilines, involving a series of oxidative steps to break down the molecule.
Potential Biodegradation Intermediates of this compound
| Initial Reaction | Intermediate Compound | Subsequent Pathway |
|---|---|---|
| N-dealkylation | 2-Methylaniline | Ring hydroxylation, followed by ring cleavage. |
| Ring Hydroxylation | Methyl-propyl-aminophenols | Further oxidation and potential ring cleavage. |
| Oxidative Deamination (of dealkylated product) | 2-Methylphenol (Cresol) | Degradation via catechol pathway. |
Acylation and Polymerization Reactions
N-alkylanilines, such as this compound, can undergo acylation reactions, which involve the introduction of an acyl group (R-C=O) onto the nitrogen atom of the amine. This reaction is a common pathway for the transformation of anilines in both synthetic chemistry and potentially in environmental systems where acylating agents are present. The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. youtube.com
However, the reactivity of anilines in certain acylation reactions, such as the Friedel-Crafts acylation, is limited. The nitrogen atom in aniline can react with the Lewis acid catalyst (e.g., AlCl3), forming a deactivating complex that prevents the aromatic ring from participating in the electrophilic substitution reaction. youtube.com
In the environment, N-alkylanilines can be involved in polymerization processes. The polymerization of aniline and its derivatives can occur through chemical or electrochemical oxidation. The process is a chain reaction that typically involves three main steps: initiation, propagation, and termination. researchgate.net
Initiation: The process begins with the oxidation of the aniline monomer to form a cation radical or a nitrenium ion. researchgate.net
Propagation: These reactive intermediates then react with other monomer units to form dimers, trimers, and eventually longer polymer chains. The propagation can proceed through different intermediates, such as semidine and phenazine structures. researchgate.net
Termination: The growing polymer chains can be terminated through various reactions, including the recoupling and reoxidation of terminal cation radicals. researchgate.net
The structure of the resulting polymer and the rate of polymerization can be influenced by the presence of substituents on the aniline ring. For instance, studies on the polymerization of 2-methylaniline have shown that the resulting poly(2-methylaniline) is an amorphous material. researchgate.net The presence of an N-alkyl group, as in this compound, can also influence the polymerization process and the properties of the resulting polymer. N,N'-diethylaniline, for example, is used as a co-catalyst in some polymerization reactions. researchgate.net
The table below summarizes the key stages of aniline polymerization.
| Stage | Description | Key Intermediates |
| Initiation | Oxidation of the aniline monomer. | Aniline cation radical, Nitrenium ion |
| Propagation | Growth of the polymer chain through the addition of monomer units. | Dimeric and trimeric units (via semidine and phenazine) |
| Termination | Cessation of polymer chain growth. | Recoupling and reoxidation of terminal cation radicals |
Formation of Azo and Azoxy Products
The transformation of N-propylanilines in the environment can also lead to the formation of azo and azoxy compounds. These reactions typically involve the oxidation of the aniline nitrogen atom.
Azo compounds, characterized by the -N=N- functional group, can be formed through the coupling of an aromatic diazonium ion with an aniline derivative. uobabylon.edu.iq The synthesis of these compounds often involves a two-step process:
Diazotization: An aromatic primary amine is converted into a diazonium salt.
Azo coupling: The diazonium salt then reacts with an electron-rich aromatic compound, such as an aniline. uobabylon.edu.iq
The formation of azoxy compounds (containing the -N=N+(O-)- group) from anilines is an oxidative process. One proposed mechanism involves the enzymatic or chemical oxidation of the aniline to form hydroxylamine and nitroso intermediates. These intermediates can then condense to form the azoxy product. nih.gov Fungal unspecific peroxygenases, for example, have been shown to be effective catalysts for the synthesis of azoxy products from simple aniline starting materials. nih.gov The oxidation of anilines is a key step in this process. researchgate.net
The table below outlines the general steps for the formation of azo and azoxy compounds from anilines.
| Compound Type | General Formation Pathway |
| Azo Compounds | Diazotization of a primary aromatic amine followed by coupling with an aniline derivative. |
| Azoxy Compounds | Oxidation of anilines to form hydroxylamine and nitroso intermediates, which then condense. nih.gov |
Abiotic Transformation Processes
Ozone Reactions and Synergistic Effects of Nitrogen Groups
N-propylanilines are susceptible to abiotic transformation in the environment, particularly through reactions with ozone (O3). Ozone is a strong oxidant present in the atmosphere and can also be used in water treatment processes. The reaction of anilines with ozone is generally rapid. nih.gov
The mechanism of the reaction between ozone and anilines can be complex and depends on the specific structure of the aniline and the reaction conditions. For N-alkylanilines, an electron transfer reaction from the nitrogen atom to ozone is a significant pathway. nih.gov This initial attack at the nitrogen atom can lead to the formation of various products. In the case of tertiary aromatic amines like N,N-dimethylaniline, ozonation can result in demethylation and the formation of N-methylformanilides. rsc.org For secondary anilines, such as this compound, similar N-dealkylation and oxidation products can be expected.
The presence of the nitrogen group in anilines has a synergistic effect on their reactions with ozone. The lone pair of electrons on the nitrogen atom makes it susceptible to electrophilic attack by ozone. nih.gov In aliphatic amines, this reaction is very rapid. rsc.orgnih.gov For aromatic amines, the reaction can proceed through addition to the aromatic ring or attack at the nitrogen atom. nih.gov
Studies on nitrogen-containing alkenes have shown that amino groups can significantly increase the reactivity towards ozone, demonstrating a synergistic effect. nih.gov Conversely, electron-withdrawing groups can decrease the reactivity. The site of the initial ozone attack is highly dependent on the molecular structure. nih.gov The reaction of ozone with anilines can also lead to the formation of hydroxyl radicals, which are highly reactive and can contribute to further degradation of the parent compound and the formation of various transformation products. nih.gov
The table below summarizes the key aspects of ozone reactions with N-alkylanilines.
| Feature | Description |
| Reactivity | Generally high due to the presence of the amino group. nih.gov |
| Primary Attack Site | Can be the nitrogen atom (electron transfer) or the aromatic ring (addition). nih.gov |
| Synergistic Effect of Nitrogen | The lone pair of electrons on the nitrogen atom enhances reactivity with ozone. nih.gov |
| Potential Products | N-dealkylated products, oxidized nitrogen species, and ring-hydroxylated compounds. nih.govrsc.org |
| Secondary Oxidants | Formation of hydroxyl radicals can lead to further degradation. nih.gov |
Role As a Chemical Intermediate in Advanced Organic Synthesis
Precursor in Heterocyclic Compound Synthesis (e.g., Quinolines, Azaindoles)
The aniline (B41778) scaffold is fundamental to the synthesis of numerous nitrogen-containing heterocyclic compounds. 2-Methyl-N-propylaniline, as a substituted aniline, is a logical precursor for creating complex heterocyclic systems, most notably quinoline derivatives.
Classic methods for quinoline synthesis, such as the Doebner-von Miller, Skraup, and Combes reactions, traditionally start with an aniline or a substituted aniline. wikipedia.orgpharmaguideline.comwikipedia.org The Doebner-von Miller reaction, for instance, involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst to form quinolines. wikipedia.orgsynarchive.com In this context, 2-methylaniline is a common starting material. When this compound is used, the reaction would proceed by leveraging the aniline core. The reaction mechanism typically involves a nucleophilic conjugate addition of the aniline to the carbonyl compound, followed by cyclization and dehydration to form the quinoline ring. wikipedia.org
The presence of the N-propyl group on this compound would be expected to yield an N-propylated quinolinium salt upon cyclization. A study involving the synthesis of quinolines from aniline and propanol (B110389) over zeolite catalysts identified N-propylaniline (NPA) and N,N-dipropylaniline (DNPA) as reaction byproducts, underscoring the role of N-alkylated anilines in such transformations. rsc.org
While anilines are the primary precursors for quinolines, the synthesis of azaindoles (pyrrolopyridines) often proceeds through different pathways, typically starting from pyridine derivatives. organic-chemistry.orgrsc.org However, synthetic routes have been developed for N-alkylazaindoles that start from N-alkylated o-chloroarylamines, indicating a potential, albeit less direct, role for aniline-type structures as precursors in certain azaindole synthesis strategies. organic-chemistry.org
| Named Reaction | Reactants | Key Features |
|---|---|---|
| Doebner-von Miller Reaction | Aniline + α,β-Unsaturated carbonyl compound | Acid-catalyzed; yields substituted quinolines. wikipedia.orgnih.gov |
| Skraup Synthesis | Aniline + Glycerol + Oxidizing agent (e.g., nitrobenzene) | Harsh acidic conditions; typically yields unsubstituted quinoline. pharmaguideline.comwikipedia.org |
| Combes Synthesis | Aniline + β-Diketone | Acid-catalyzed condensation followed by cyclization. wikipedia.orgiipseries.org |
| Conrad-Limpach Synthesis | Aniline + β-Ketoester | Yields 4-quinolones at lower temperatures. pharmaguideline.comjptcp.com |
| Friedländer Synthesis | 2-Aminobenzaldehyde/ketone + Carbonyl compound | Base- or acid-catalyzed condensation. nih.goviipseries.org |
Synthetic Building Block for N-Alkylated Amines
N-alkylated amines are a critical class of compounds found in pharmaceuticals, agrochemicals, and dyes. chemistryviews.orgscribd.com this compound serves as a valuable synthetic building block for constructing more elaborate N-alkylated amine structures. Its secondary amine functionality allows for further substitution, and the existing aromatic and alkyl groups can be incorporated into a larger molecular framework.
A notable example of its application is in three-component reactions. Research has demonstrated the synthesis of 3-[(N-alkylanilino)(aryl)methyl]indoles through a reaction involving an indole, a benzaldehyde, and an N-alkylaniline, such as N-propylaniline. researchgate.net In this reaction, this compound would act as the amine component, contributing its N-propyl-2-methylphenyl moiety to the final product. Such multi-component reactions are highly efficient for building molecular complexity in a single step.
The general utility of N-alkylanilines as intermediates is well-established. They are key precursors in the production of a wide range of industrial chemicals. nbinno.com The synthesis of these amines is itself an important area of research, with methods including the catalytic N-alkylation of anilines with alcohols. researchgate.netnih.gov
| Indole (R) | Benzaldehyde (R') | N-Alkylaniline (R'') | Product | Yield |
|---|---|---|---|---|
| H | 4-NO₂ | N-methylaniline | 3-[(N-methylanilino)(4-nitrophenyl)methyl]indole | 91% |
| H | 3,4-(OMe)₂ | N-methylaniline | 3-{3,4-dimethoxyphenylmethyl}indole | 90% |
| H | 4-NO₂ | N-ethylaniline | 3-{4-nitrophenylmethyl}indole | 95% |
| H | 3,4-(OMe)₂ | N-propylaniline | 3-{3,4-dimethoxyphenylmethyl}indole | 87% |
| H | 3-OH | N-propylaniline | 3-{3-hydroxyphenylmethyl}indole | 88% |
Intermediacy in Complex Molecule Construction
The role of this compound as a precursor for heterocycles and a building block for complex amines highlights its broader significance as an intermediate in multi-step organic synthesis. Chemical intermediates are foundational molecules that are converted through subsequent reaction steps into active pharmaceutical ingredients (APIs), fine chemicals, or other high-value products. mallakchemicals.comarborpharmchem.com
N-substituted anilines are frequently employed in the synthesis of pharmaceuticals, agrochemicals, and dyes. nbinno.comnbinno.com The specific substitution pattern of this compound—with alkyl groups on both the nitrogen and the aromatic ring—makes it suitable for syntheses where control over lipophilicity, steric hindrance, and electronic properties is required. For example, its role in forming complex indole derivatives demonstrates its utility in constructing molecules with potential biological activity. researchgate.net
The broader class of N-alkylanilines are recognized as crucial intermediates. For instance, N-methylaniline is a precursor for various drugs, including antihypertensives and antipsychotics, as well as herbicides and fungicides. nbinno.com Similarly, other substituted anilines like 4-butylaniline are considered vital building blocks in the pharmaceutical industry. nbinno.com By extension, this compound is a valuable intermediate for constructing complex target molecules across various sectors of the chemical industry.
Applications in Catalysis Development (e.g., Ligand Synthesis, Catalyst Precursors)
The amine functionality in this compound provides a reactive site that can be utilized in the development of catalysts and ligands. Secondary amines are common precursors for various types of ligands used in transition metal catalysis.
One major class of ligands derived from amines are phosphino-amine (PN) ligands. These are often synthesized by reacting a secondary amine with a chlorophosphine. The resulting ligand, which contains both a "soft" phosphorus donor and a "hard" nitrogen donor, can effectively chelate to a metal center and modulate its catalytic activity. Such ligands have been successfully used in ruthenium-catalyzed reactions, for example.
Furthermore, N-alkylanilines can serve as precursors for N-heterocyclic carbene (NHC) ligands. The synthesis of an NHC precursor, such as a benzimidazolium salt, can involve the N-alkylation of a benzimidazole, which itself can be synthesized from precursors related to substituted anilines. While direct synthesis from this compound is not explicitly documented, its structure is amenable to being incorporated into such ligand scaffolds. The compound could also be a precursor to the synthesis of a catalyst molecule itself, where the substituted aniline moiety forms a core part of the catalytically active species or its supporting structure.
Structure Reactivity and Structure Spectroscopic Property Correlations
Quantitative Structure-Activity Relationships (QSARs) in Reactivity Predictions
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used in chemistry to correlate the structural or physicochemical properties of compounds with their biological activity or chemical reactivity. nih.gov These models are built upon the principle that the structure of a molecule dictates its properties and, by extension, its interactions and reactivity. For aniline (B41778) derivatives, QSAR models have been successfully developed to predict various endpoints, including toxicity, soil sorption coefficients, and reactivity in specific chemical transformations. nih.govnih.gov
The reactivity of 2-Methyl-N-propylaniline can be predicted by developing QSAR models that incorporate molecular descriptors sensitive to its unique structural features: an ortho-methyl group and an N-propyl substituent. Key descriptors for aniline derivatives often include electronic, steric, and hydrophobic parameters.
Electronic Descriptors : Parameters such as the Hammett sigma constant (σ), HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and partial atomic charges (Q) are crucial. nih.gov The presence of two electron-donating groups (the N-propylamino and the ortho-methyl group) in this compound increases the electron density of the aromatic ring. This makes the molecule more nucleophilic and thus more reactive toward electrophiles. These electronic effects can be quantified and used as predictors in a QSAR model. For instance, studies on substituted anilines have shown that toxicity and reactivity are correlated with the Hammett constant and hydrogen bonding capacity. nih.gov
Hydrophobic Descriptors : The octanol-water partition coefficient (log Kow) is a common descriptor for hydrophobicity. The N-propyl and methyl groups increase the lipophilicity of the aniline core, which can influence its reactivity in different solvent systems and its interaction with biological membranes. QSAR models for the soil sorption of anilines have successfully used log Kow as a key descriptor. nih.gov
Steric and Topological Descriptors : Molecular connectivity indices and van der Waals volume describe the size and shape of the molecule. The ortho-methyl group, in particular, introduces significant steric hindrance around the amino group, which can influence the regioselectivity and rate of reactions.
A predictive QSAR model for the reactivity of this compound would likely take the form of a multilinear regression equation, incorporating a combination of these descriptors to provide a quantitative forecast of its behavior in specific reactions.
| QSAR Descriptor Type | Specific Descriptor Example | Influence of Substituents in this compound |
|---|---|---|
| Electronic | Hammett Constant (σ) | Both N-propylamino and methyl groups are electron-donating, leading to a negative σ value, indicating activation of the ring towards electrophilic attack. |
| Electronic | HOMO Energy | Electron-donating groups raise the HOMO energy, making the molecule a better electron donor (more nucleophilic). nih.gov |
| Hydrophobic | log Kow | The alkyl substituents (propyl and methyl) increase the nonpolar character, resulting in a higher log Kow value compared to aniline. nih.gov |
| Steric | Van der Waals Volume | The addition of the methyl and propyl groups increases the overall molecular size and creates steric hindrance around the nitrogen atom and the C2 position of the ring. |
Correlations between Electronic Properties and Spectroscopic Data
The electronic structure of this compound, governed by its substituent groups, directly correlates with its spectroscopic properties. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide insight into the molecule's structure based on these electronic effects.
The primary electronic features of this compound are the electron-donating effects of the N-propylamino group via resonance (+R effect) and the methyl and propyl groups via induction (+I effect). These effects increase the electron density of the aromatic ring, particularly at the ortho and para positions relative to the amino group.
Infrared (IR) Spectroscopy : The IR spectrum of this compound would be characterized by the absence of N-H stretching bands (typically found around 3300-3500 cm⁻¹) as it is a tertiary amine. Key diagnostic peaks would include:
Aromatic C-H stretching : Typically found just above 3000 cm⁻¹.
Aliphatic C-H stretching : From the methyl and propyl groups, appearing just below 3000 cm⁻¹.
C=C stretching : Vibrations within the aromatic ring, usually in the 1450-1600 cm⁻¹ region.
C-N stretching : This peak for aromatic amines is typically found in the 1250-1360 cm⁻¹ range. The exact position is influenced by the electronic environment.
NMR Spectroscopy :
¹H NMR : The electron-donating substituents will shield the aromatic protons, causing them to appear at a higher field (lower ppm) compared to benzene (B151609). Due to the substitution pattern, the aromatic region would show complex splitting patterns for the three adjacent protons on the ring. The N-CH₂- protons of the propyl group would likely appear as a triplet, deshielded by the adjacent nitrogen atom. The ortho-methyl protons would appear as a singlet in the typical alkyl-aromatic region (~2.0-2.5 ppm).
¹³C NMR : The aromatic carbons, particularly the ortho and para positions to the amino group, would be shielded (shifted to lower ppm) due to the increased electron density.
UV-Visible Spectroscopy : The aniline chromophore exhibits characteristic π→π* transitions. The presence of electron-donating groups like N-propylamino and methyl causes a bathochromic (red) shift in the absorption maxima (λmax) compared to aniline. This is due to the raising of the HOMO energy level, which reduces the energy gap for electronic excitation. Studies on poly(N-alkylanilines) have demonstrated shifts in optical spectra with changes in N-alkylation. researchgate.net
| Spectroscopic Technique | Expected Observation for this compound | Electronic Rationale |
|---|---|---|
| IR Spectroscopy | Absence of N-H stretch; C-N stretch around 1250-1360 cm⁻¹; Aromatic C=C stretches ~1500-1600 cm⁻¹. | Tertiary amine structure lacks N-H bond. C-N bond character is influenced by resonance with the ring. |
| ¹H NMR Spectroscopy | Aromatic protons shifted upfield (e.g., ~6.5-7.2 ppm); N-CH₂ protons as a triplet; ortho-CH₃ as a singlet. | Increased electron density from +R/+I effects of substituents shields the ring protons. |
| UV-Vis Spectroscopy | Bathochromic (red) shift of λmax compared to aniline. | Electron-donating groups raise the HOMO energy, decreasing the π→π* transition energy gap. researchgate.net |
Influence of N-Alkyl Substituents on Aromatic Ring Reactivity
The rate and regioselectivity of electrophilic aromatic substitution (EAS) reactions on this compound are controlled by the combined influence of the N-propylamino and ortho-methyl groups. Both substituents are classified as activating groups, meaning they make the aromatic ring more nucleophilic and thus more reactive towards electrophiles than benzene. ulethbridge.ca
N-Propylamino Group : The nitrogen atom attached to the ring possesses a lone pair of electrons that can be delocalized into the aromatic π-system through resonance (+R effect). This is a powerful activating effect that significantly increases the electron density at the ortho and para positions. quora.com Consequently, the N-propylamino group is a strong ortho-, para-director.
Methyl Group : The methyl group is an alkyl group that donates electron density through an inductive effect (+I effect) and hyperconjugation. libretexts.org It is a weak activating group and is also an ortho-, para-director.
When both groups are present on the ring, their directing effects must be considered together. The N-propylamino group is a much stronger activator than the methyl group, and its directing effect will dominate the regiochemical outcome of the reaction. ulethbridge.ca The available positions for electrophilic attack are C3, C4, C5, and C6.
Directing Influence : The powerful N-propylamino group strongly directs incoming electrophiles to its ortho positions (C3 and C6) and its para position (C5).
Steric Hindrance : The C6 position is already occupied by the methyl group. The C3 position is ortho to both the bulky N-propylamino group and the methyl group, creating significant steric hindrance. The C5 position is para to the strongly directing amino group and meta to the methyl group, making it sterically accessible.
Therefore, the major product of an electrophilic aromatic substitution reaction on this compound is expected to be the one where the electrophile attacks the C5 position, which is para to the dominant N-propylamino directing group and is the most sterically accessible activated position.
| Substituent Group | Electronic Effect | Activating/Deactivating Nature | Directing Effect |
|---|---|---|---|
| N-Propylamino (-NHC₃H₇) | +R (Resonance Donating), +I (Inductive Donating) | Strongly Activating | Ortho, Para |
| Methyl (-CH₃) | +I (Inductive Donating), Hyperconjugation | Weakly Activating | Ortho, Para |
| Combined Effect | Strong activation of the ring | Strongly Activating | Substitution favored at C5 (para to -NHC₃H₇) due to dominant directing effect and steric factors. |
Stereochemical Implications of N-Alkylation
The process of N-alkylation, which converts a primary or secondary aniline to a secondary or tertiary amine, introduces stereochemical features that can influence the molecule's conformation and reactivity. In this compound, the key stereochemical considerations arise from the steric interactions between the N-propyl group and the ortho-methyl group.
In simple anilines, the nitrogen atom is often considered to be sp²-hybridized to allow its lone pair to effectively delocalize into the aromatic ring, resulting in a nearly planar geometry at the nitrogen. However, in this compound, the steric repulsion between the N-propyl group and the adjacent methyl group can force a deviation from this ideal planarity.
Hindered Rotation : The steric clash between the ortho-methyl group and the N-propyl group creates a significant energy barrier to rotation around the C(aryl)-N bond. researchgate.net This restricted rotation means that the N-propyl group cannot freely orient itself, leading to preferred conformations that minimize this steric strain.
Pyramidalization at Nitrogen : To alleviate the steric strain, the C(aryl)-N-C(alkyl) bond angles may distort, and the nitrogen atom may adopt a more pyramidal (sp³-like) geometry. This twisting or pyramidalization disrupts the alignment of the nitrogen's lone pair orbital with the aromatic π-system.
Impact on Reactivity and Electronic Properties : A consequence of this reduced orbital overlap is a decrease in the resonance donation (+R effect) of the nitrogen lone pair into the ring. While the N-propylamino group remains strongly activating, its activating strength may be slightly attenuated compared to an unhindered N-alkylaniline. This subtle electronic change can, in turn, affect the molecule's reactivity and spectroscopic properties. Studies on other sterically congested 2,6-disubstituted anilines have highlighted the challenges and unique properties that arise from such steric crowding. nih.gov
The conformation of the N-propyl chain itself will also be influenced, likely adopting an orientation that points away from the ortho-methyl group to minimize van der Waals repulsion. These stereochemical constraints are a critical feature of the molecule's three-dimensional structure and are fundamental to understanding its detailed chemical behavior.
| Stereochemical Feature | Description | Consequence |
|---|---|---|
| Geometry at Nitrogen | Likely a shallow pyramid, deviating from planarity due to steric strain. | Reduces the overlap between the nitrogen lone pair and the aromatic π-system. |
| C(aryl)-N Bond Rotation | Rotation is significantly hindered by the ortho-methyl group. | Leads to stable, preferred conformations and a higher energy barrier for rotation. researchgate.net |
| Overall Conformation | The N-propyl group is expected to adopt a conformation that minimizes interaction with the ortho-methyl group. | Influences the molecule's shape, accessibility of the nitrogen lone pair, and reactivity at adjacent sites. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
